Chemical structure and physical properties of tert-Butyl 4-bromo-3-fluoropiperidine-1-carboxylate
Chemical structure and physical properties of tert-Butyl 4-bromo-3-fluoropiperidine-1-carboxylate
An In-Depth Technical Guide to tert-Butyl 4-bromo-3-fluoropiperidine-1-carboxylate
Foreword: The Strategic Value of Fluorinated Piperidines in Modern Drug Discovery
The piperidine ring is one of the most ubiquitous saturated N-heterocyclic scaffolds in approved pharmaceuticals, prized for its conformational properties and ability to engage with biological targets.[1] The strategic introduction of fluorine atoms onto this scaffold represents a powerful tactic in medicinal chemistry to modulate key physicochemical and pharmacokinetic properties. Fluorine's high electronegativity can profoundly influence the pKa of the piperidine nitrogen, a critical parameter for target binding, solubility, and reducing off-target effects such as hERG ion channel affinity.[1] It is within this context of precision molecular engineering that tert-Butyl 4-bromo-3-fluoropiperidine-1-carboxylate emerges as a building block of significant interest. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, offering field-proven insights for its effective utilization in research and development.
Core Molecular Profile and Physicochemical Properties
tert-Butyl 4-bromo-3-fluoropiperidine-1-carboxylate is a synthetically versatile intermediate characterized by a piperidine core functionalized with three key groups: a bromine atom, a fluorine atom, and a tert-butoxycarbonyl (Boc) protecting group. This trifecta of functionalities allows for a wide range of subsequent chemical transformations.
The Boc group provides a robust, acid-labile protection for the piperidine nitrogen, preventing its participation in nucleophilic reactions while ensuring the molecule's solubility in common organic solvents. The vicinal fluoro-bromo substitution pattern is particularly valuable, setting the stage for diverse downstream reactions such as cross-coupling, nucleophilic substitution, or elimination, enabling the construction of complex molecular architectures.
Table 1: Key Chemical and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 1359944-91-4 | [2][3][4][5] |
| Molecular Formula | C₁₀H₁₇BrFNO₂ | [2][4] |
| Molecular Weight | 282.15 g/mol | [2][4] |
| Physical Form | Liquid | [2] |
| Purity | Typically ≥90-98% | [2][4] |
| InChI Key | YATYOTHYSYTNIS-UHFFFAOYSA-N | [2] |
| SMILES | CC(C)(C)OC(=O)N1CCC(Br)C(F)C1 | [3] |
| Storage | Refrigerator (2-8 °C) | [2] |
Synthesis and Spectroscopic Characterization
The synthesis of fluorinated piperidines is a non-trivial challenge, often requiring specialized reagents and multi-step sequences. While proprietary industrial syntheses may vary, a logical and commonly employed approach for structures of this type involves the sequential functionalization of a piperidine precursor.
Representative Synthetic Workflow
The causality behind the synthetic strategy is to build complexity in a controlled manner. The workflow begins with the protection of the piperidine nitrogen to prevent side reactions. This is followed by the stereocontrolled introduction of the hydroxyl and fluorine substituents, and finally, the conversion of the hydroxyl group to a bromide.
Caption: A generalized workflow for the synthesis of the target compound.
Experimental Protocol: A Representative Bromination Step
This protocol is illustrative for the conversion of a hydroxyl precursor to the final bromo-compound, a common transformation in such syntheses.
-
Inert Atmosphere: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the precursor, tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate (1.0 equiv), and dissolve in anhydrous dichloromethane (DCM, ~0.2 M).
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the exothermicity of the reaction with phosphorus tribromide.
-
Reagent Addition: Add phosphorus tribromide (PBr₃) (0.5 equiv) dropwise via syringe over 15 minutes. The slow addition rate is essential for maintaining temperature control and preventing side reactions.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS.[6]
-
Quenching: Once the reaction is complete, carefully and slowly quench by pouring the mixture into a beaker of saturated aqueous sodium bicarbonate solution at 0 °C. This neutralizes the acidic byproducts.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM. Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to yield the final product.[7]
Spectroscopic Characterization
Structural confirmation relies on standard analytical techniques. While the specific spectra for this compound are proprietary, the expected signals can be inferred from analogous structures.
-
¹H NMR: Proton NMR would be expected to show a characteristic singlet at ~1.4-1.5 ppm for the nine protons of the tert-butyl (Boc) group.[7] The protons on the piperidine ring would appear as complex multiplets in the 1.5-4.5 ppm range, with significant splitting due to both proton-proton and proton-fluorine coupling.
-
¹³C NMR: Carbon NMR would show a signal for the quaternary carbon of the Boc group around 80 ppm and the carbonyl carbon around 154 ppm.[7] The carbons of the piperidine ring would appear in the 25-60 ppm range, with the carbon bearing the fluorine atom showing a large one-bond C-F coupling constant.
-
Mass Spectrometry (MS): ESI-MS would confirm the molecular weight, typically showing the [M+H]⁺ ion. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a definitive diagnostic feature, showing two major peaks separated by 2 m/z units.
Applications in Drug Discovery and Development
The primary value of tert-Butyl 4-bromo-3-fluoropiperidine-1-carboxylate lies in its role as a versatile building block for constructing more complex drug candidates.[8] Its utility stems from the orthogonal reactivity of its functional groups.
Scaffold for Kinase Inhibitors
The piperidine scaffold is a common feature in many kinase inhibitors. This building block can be used to synthesize libraries of compounds for screening against various kinase targets. For example, it is a key intermediate for synthesizing inhibitors of Cyclin-Dependent Kinase 9 (CDK9) and Bruton's tyrosine kinase (BTK), the target of Ibrutinib.[6]
Caption: Role as a versatile scaffold in medicinal chemistry workflows.
Modulation of Physicochemical Properties
As previously mentioned, the fluorine atom is a key modulator of the piperidine nitrogen's basicity (pKa).[1] By carefully positioning the fluorine atom, medicinal chemists can fine-tune the pKa to optimize target engagement while minimizing off-target liabilities, such as phospholipidosis or hERG channel binding, which are often associated with highly basic amines.[1]
Safety, Handling, and Storage
As a laboratory chemical, tert-Butyl 4-bromo-3-fluoropiperidine-1-carboxylate must be handled with appropriate precautions. The available safety data indicates it is hazardous.
Table 2: GHS Hazard Information
| Hazard Class | Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
Source:[2]
Handling Protocols
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[9][10]
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.[9][10]
-
Safe Handling: Avoid contact with skin, eyes, and clothing. Do not ingest. After handling, wash hands thoroughly.[11] Keep away from heat, sparks, and open flames.[9]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[11]
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[9][11]
-
If on Skin: Immediately remove contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[9]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[9]
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[9]
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9] For long-term stability, refrigeration is recommended.[2]
-
Disposal: Dispose of waste and empty containers in accordance with local, regional, and national regulations. Do not allow the chemical to enter the environment.[10][11]
References
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Safety Data Sheet . KISHIDA CHEMICAL CO., LTD. [Link]
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Electronic Supplementary Material (ESI) for ChemComm . Royal Society of Chemistry. [Link]
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Tert-butyl 3-bromo-4,4-difluoropiperidine-1-carboxylate . PubChem, National Center for Biotechnology Information. [Link]
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tert-butyl 4-bromo-3-fluoropiperidine-1-carboxylate . Appretech Scientific Limited. [Link]
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Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate . ResearchGate. [Link]
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tert-Butyl 4-bromo-3-fluoropiperidine-1-carboxylate | 1359944-91-4 . J&K Scientific LLC. [Link]
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Practical Synthesis of Fragment Building Blocks via a One-Pot Suzuki-Miyaura Cross-Coupling and Reduction Protocol . Royal Society of Chemistry. [Link]
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Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations . Scientific Update. [Link]
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tert-Butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate . Pharmaffiliates. [Link]
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Hexadecyltrimethylammonium Chloride Product Information . Nacalai Tesque, Inc. [Link]
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